3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O3/c21-17-12-16(19-8-10-23-11-9-19)18(22)20(17)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,16H,8-12H2 |
InChI Key |
HINLJKLPQUHOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The target compound can be synthesized by reacting naphthalen-1-amine with a morpholine-substituted succinic anhydride precursor. For instance, 2-morpholinosuccinic anhydride may serve as the electrophilic partner, enabling the formation of the pyrrolidine-2,5-dione core via ring-opening and subsequent cyclization. Key steps include:
-
Activation of the anhydride : Use of N-methylmorpholine (NMM) as a base to deprotonate the amine and facilitate nucleophilic attack.
-
Coupling reaction : Stirring at room temperature in tetrahydrofuran (THF) for 16 hours to ensure complete conversion.
-
Workup and purification : Isolation via aqueous extraction and chromatography yields the desired product.
Example Protocol
-
Reagents : Naphthalen-1-amine (1.0 equiv), 2-morpholinosuccinic anhydride (1.2 equiv), NMM (2.0 equiv), THF.
-
Conditions : Room temperature, 16 hours.
Michael Addition-Rearrangement from Coumarin Precursors
A novel method reported for 3,4-disubstituted pyrrolidine-2,5-diones involves a Michael addition of nitromethane to 3-substituted coumarins, followed by a Nef reaction and rearrangement. While this pathway primarily yields 1-hydroxy-pyrrolidine-2,5-diones, modifications can introduce morpholine and naphthalene groups.
Adapting the Coumarin Route
-
Synthesis of 3-naphthalenylcoumarin : Coupling naphthalen-1-ylacetic acid with salicylaldehyde derivatives.
-
Michael addition : Reaction with nitromethane in the presence of a base (e.g., KOH) to form a nitro intermediate.
-
Rearrangement and functionalization : Acidic hydrolysis induces cyclization to the pyrrolidine dione, followed by morpholine incorporation via nucleophilic substitution.
Challenges :
-
Regioselective introduction of morpholine at the 3-position requires careful optimization.
-
Low yields (~30–50%) due to steric hindrance from the naphthalene group.
Functionalization of Preformed Pyrrolidine-2,5-diones
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Core formation | Succinic anhydride, AcOH | 20°C, 2h | 89% |
| Morpholine addition | Morpholine, DIAD, PPh₃ | THF, 0°C→RT | 55% |
Amidrazone-Anhydride Cyclization
A less conventional but viable route involves amidrazones and cyclic anhydrides. Reacting naphthalen-1-ylamidrazone with 2,3-dimethylmaleic anhydride under microwave irradiation facilitates cyclization to the pyrrolidine dione, with subsequent morpholine functionalization.
Advantages :
Limitations :
-
Requires specialized equipment.
-
Limited scalability.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Nucleophilic acyl substitution | Succinic anhydride, NMM | Room temperature | 40–65% | High |
| Coumarin rearrangement | Nitromethane, KOH | Acidic hydrolysis | 30–50% | Moderate |
| Post-synthetic modification | DIAD, PPh₃ | THF, 0°C→RT | 55% | Moderate |
| Amidrazone cyclization | 2,3-Dimethylmaleic anhydride | Microwave, 140°C | 65% | Low |
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine-2,5-dione core undergoes oxidation under controlled conditions. For example:
-
Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O).
-
Product : Formation of a diketone derivative via cleavage of the pyrrolidine ring.
-
Mechanism : The reaction proceeds through radical intermediates, with the dione moiety acting as an electron-deficient site for oxidative attack .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C, 6 hrs | Naphthalen-1-yl diketone derivative | 65–72 |
Reduction Reactions
The compound’s carbonyl groups are susceptible to reduction:
-
Reagent : LiAlH₄ in anhydrous THF.
-
Product : Pyrrolidine alcohol derivatives.
-
Mechanism : Hydride transfer to the carbonyl carbon, resulting in alcohol formation .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT, 4 hrs | 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-diol | 58 |
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective EAS due to its electron-rich nature:
-
Halogenation : Br₂ in CH₂Cl₂ at 0°C produces 4-bromo-naphthalene derivatives.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position of the naphthalene ring .
Nucleophilic Substitution
The morpholine ring participates in nucleophilic substitution reactions:
-
Reagent : Alkyl halides (e.g., CH₃I) in the presence of NaH.
-
Product : Quaternary ammonium salts via alkylation of the morpholine nitrogen .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF, RT, 12 hrs | 3-(N-Methylmorpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione | 78 |
Cross-Coupling Reactions
The naphthalene ring facilitates palladium-catalyzed couplings:
-
Suzuki Coupling : Reaction with arylboronic acids (e.g., PhB(OH)₂) yields biaryl derivatives.
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 3-(Morpholin-4-yl)-1-(4-phenylnaphthalen-1-yl)pyrrolidine-2,5-dione | 82 |
Ring-Opening Reactions
The pyrrolidine-2,5-dione core undergoes ring-opening in basic conditions:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (1M), EtOH, reflux, 8 hrs | 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)succinamic acid | 70 |
Functional Group Transformations
-
Amide Formation : Reaction with primary amines (e.g., NH₂CH₂Ph) produces imide derivatives.
-
Thiol Addition : HSCH₂CO₂H introduces thioether linkages at the dione carbonyl .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amidation | Benzylamine, DCC, DMAP, CH₂Cl₂ | 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)-N-benzylpyrrolidine-2,5-dione | 65 |
Key Mechanistic Insights
-
Morpholine’s Electronic Effects : The morpholine group donates electron density via resonance, activating the naphthalene ring for electrophilic substitution .
-
Dione Reactivity : The electron-withdrawing dione moiety enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
-
Steric Considerations : Bulkier substituents on the naphthalene ring reduce reaction rates in cross-coupling processes .
This compound’s versatility in reactions underscores its utility in synthesizing complex architectures for pharmaceutical and materials science applications.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications in treating various diseases. Notably, it has shown promise in:
- Cancer Treatment : Research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties. The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways .
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The following table summarizes the IC50 values for COX inhibition:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Biological Research
3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione serves as a valuable tool compound for studying various cellular pathways and molecular mechanisms. Its ability to modulate gene expression and enzyme activity makes it an important candidate for biochemical studies.
Pharmaceutical Development
The compound is explored as a lead candidate in drug discovery programs aimed at developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.
Industrial Applications
In addition to its medicinal uses, this compound may find applications in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
The uniqueness of this compound lies in its specific combination of structural features that confer distinct biological activities and potential therapeutic applications not found in other similar compounds.
Mechanism of Action
The mechanism by which 3-MORPHOLINO-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
A. 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives
- Structural Difference : Replaces the morpholine and naphthalene groups with indole rings.
- Functional Impact : Indole-containing derivatives exhibit higher affinity for serotonin receptors (e.g., 5-HT1A) due to the indole’s mimicry of tryptamine .
- Data Comparison :
| Property | 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione | 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione |
|---|---|---|
| LogP | ~2.8 (estimated) | ~2.2 |
| Aqueous Solubility | Moderate (morpholine enhances solubility) | Low (hydrophobic indole dominates) |
| Biological Target | Kinase inhibition (hypothesized) | Serotonin receptors (5-HT1A/SERT) |
B. 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
- Structural Difference : Lacks aromatic substituents; features a sulfhydryl-terminated alkyl chain.
- Functional Impact : Used as a crosslinker in polymer chemistry due to the thiol-reactive succinimide ester .
Substituent-Driven Activity
- Morpholine vs. Methoxybenzyl Groups :
Morpholine-containing derivatives (e.g., the target compound) show improved metabolic stability compared to methoxybenzyl-substituted analogs (e.g., compound 4g in ), which are prone to oxidative demethylation . - Naphthalene vs. Pyrazole :
The naphthalene group in the target compound provides stronger π-π interactions in protein binding compared to pyrazole-substituted analogs (e.g., compound in ), which prioritize steric accessibility .
Research Findings and Limitations
- Experimental Data Gaps: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence.
Biological Activity
3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione, a compound notable for its unique structural features, has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3. The compound integrates a morpholine ring, a naphthalene moiety, and a pyrrolidine-2,5-dione core, which contribute to its pharmacological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
1. Receptor Binding:
- The compound can bind to specific receptors on cell surfaces, initiating intracellular signaling pathways that influence cellular functions.
2. Enzyme Inhibition:
- It may inhibit the activity of key enzymes involved in inflammatory and cancer pathways. Notably, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tryptophan metabolism linked to immune response modulation and cancer progression .
3. Gene Expression Modulation:
- The compound has the potential to alter the expression of genes related to cell proliferation and survival, impacting various cellular processes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The following table summarizes the IC50 values for COX inhibition:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Anticancer Activity
The compound has demonstrated significant anticancer activity across various cancer cell lines. For instance, it has been evaluated against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, showing notable growth inhibition . The structure-activity relationship (SAR) analysis indicates that modifications in substituents can enhance its antiproliferative effects.
Case Studies and Research Findings
Study on IDO1 Inhibition:
A study highlighted the efficacy of this compound as an IDO1 inhibitor. The results indicated that this compound could significantly reduce kynurenine production from tryptophan, thereby modulating immune responses and potentially improving cancer treatment outcomes .
Antiproliferative Effects:
In another investigation, derivatives of pyrrolidine compounds were synthesized and screened for their antiproliferative effects using the MTT assay. Results demonstrated that certain derivatives exhibited enhanced activity against multiple cancer cell lines compared to standard treatments like doxorubicin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted pyrrolidine-2,5-dione precursors. For example, a two-step process may include:
- Step 1 : Reacting naphthalen-1-amine with a morpholine-containing reagent (e.g., morpholine-4-carbonyl chloride) under basic conditions to form an intermediate.
- Step 2 : Cyclization via intramolecular nucleophilic attack, often catalyzed by Lewis acids (e.g., ZnCl₂) or using microwave-assisted synthesis to enhance efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) are standard for isolating high-purity crystals.
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm, morpholine protons at δ 3.4–3.8 ppm).
- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between naphthalene and morpholine moieties) .
Q. What are the primary research applications of this compound?
- Methodological Answer : The compound is explored as:
- A chiral ligand in asymmetric catalysis (e.g., enantioselective hydrogenation) due to its rigid pyrrolidine backbone .
- A building block for bioactive molecules, particularly in medicinal chemistry (e.g., kinase inhibitors) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization) and predict optimal solvents/catalysts .
- Machine Learning (ML) : Train models on existing reaction data (e.g., yield, temperature, solvent polarity) to recommend conditions (e.g., 60°C, DMF solvent, 12-hour reaction time) .
- Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling up .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation of the naphthalene moiety using variable-temperature NMR (VT-NMR) to detect conformational changes .
- Crystal Polymorphism : Compare experimental NMR/XRD data with simulated spectra from computational tools (e.g., Mercury CCDC) to identify polymorphic forms .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates) that may distort signals .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted reagents after each step .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclization .
- Design of Experiments (DoE) : Apply factorial design (e.g., Taguchi method) to optimize parameters like temperature, stoichiometry, and catalyst loading .
Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram scales?
- Methodological Answer :
- Solvent Selection : Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) to simplify distillation .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect side reactions .
- Kinetic Studies : Conduct calorimetry (e.g., RC1e reactor) to assess exothermic risks and design safe heating/cooling protocols .
Q. What advanced techniques characterize the compound’s electronic properties for catalytic applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-donating/withdrawing effects of the morpholine group .
- DFT-Based MO Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic cycles .
- EPR Spectroscopy : Detect radical intermediates formed during catalytic reactions (e.g., oxidation of the pyrrolidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
